
1,3-Dimethyl-5-nitrouracil hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrouracil hydrate typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 1,3-Dimethyluracil is dissolved in a suitable solvent, such as acetic acid, and nitric acid is added slowly while maintaining the temperature below 10°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-nitrouracil hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione derivatives.
Reduction: Formation of 1,3-Dimethyl-5-amino-2,4(1H,3H)pyrimidinedione.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5-nitrouracil hydrate finds extensive use in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-nitrouracil hydrate involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-5-nitrouracil hydrate can be compared with other similar compounds, such as:
1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione: Similar in structure but without the hydrate form.
1,3-Diethyl-6-methyl-5-nitrouracil: Differing in the alkyl groups attached to the nitrogen atoms.
6-Amino-1,3-dibutyl-5-nitrosouracil: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C6H9N3O5 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2 |
Clé InChI |
BGTJIFRRJFCEPS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




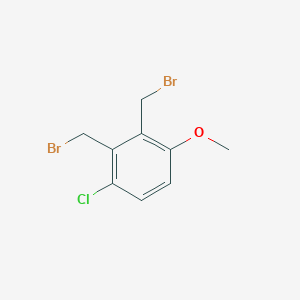
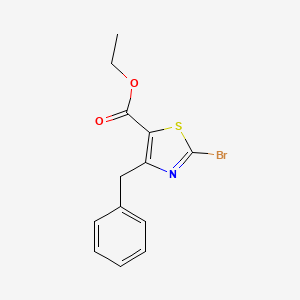
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)

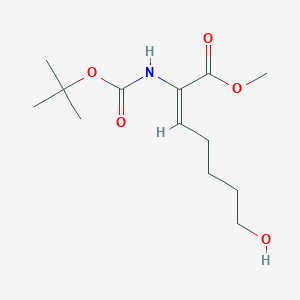
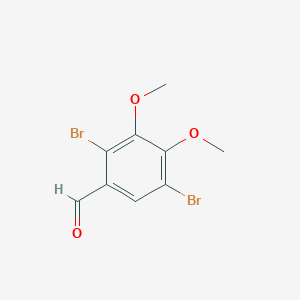

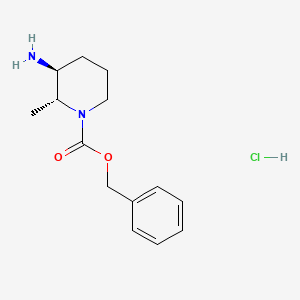

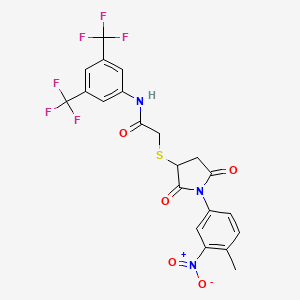
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
